molecular formula C36H51O12-3 B14651593 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate CAS No. 51821-88-6

4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate

Cat. No.: B14651593
CAS No.: 51821-88-6
M. Wt: 675.8 g/mol
InChI Key: YCWBUFVLFWEXCJ-UHFFFAOYSA-K
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Description

4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is an organic compound characterized by its benzene ring substituted with three octyloxycarbonyl groups and three carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate typically involves the esterification of benzene-1,2,3-tricarboxylic acid with octanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Material: Benzene-1,2,3-tricarboxylic acid

    Reagent: Octanol

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Conditions: Reflux in an organic solvent such as toluene or xylene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride)

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products

    Hydrolysis: Benzene-1,2,3-tricarboxylic acid and octanol

    Substitution: Various substituted benzene derivatives

    Oxidation: Quinones

    Reduction: Hydroquinones

Scientific Research Applications

4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of advanced materials with specific properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological studies, its interactions with biomolecules may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,3-tricarboxylic acid: The parent compound without the octyloxycarbonyl groups.

    4,5,6-Tris(methoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with methoxycarbonyl groups instead of octyloxycarbonyl groups.

    4,5,6-Tris(ethoxycarbonyl)benzene-1,2,3-tricarboxylate: A similar compound with ethoxycarbonyl groups.

Uniqueness

4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate is unique due to the presence of long-chain octyloxycarbonyl groups, which impart distinct physical and chemical properties

Properties

CAS No.

51821-88-6

Molecular Formula

C36H51O12-3

Molecular Weight

675.8 g/mol

IUPAC Name

4,5,6-tris(octoxycarbonyl)benzene-1,2,3-tricarboxylate

InChI

InChI=1S/C36H54O12/c1-4-7-10-13-16-19-22-46-34(43)28-26(32(39)40)25(31(37)38)27(33(41)42)29(35(44)47-23-20-17-14-11-8-5-2)30(28)36(45)48-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)/p-3

InChI Key

YCWBUFVLFWEXCJ-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C(=C(C(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC

Origin of Product

United States

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